molecular formula C15H22O B3068746 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal CAS No. 8028-48-6

2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal

Katalognummer: B3068746
CAS-Nummer: 8028-48-6
Molekulargewicht: 218.33 g/mol
InChI-Schlüssel: NOPLRNXKHZRXHT-PVMFERMNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

It is characterized by its unique structure, which includes multiple double bonds and an aldehyde functional group . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Eigenschaften

CAS-Nummer

8028-48-6

Molekularformel

C15H22O

Molekulargewicht

218.33 g/mol

IUPAC-Name

(2Z,6E)-2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal

InChI

InChI=1S/C15H22O/c1-5-13(2)8-6-9-14(3)10-7-11-15(4)12-16/h5,9,11-12H,1-2,6-8,10H2,3-4H3/b14-9+,15-11-

InChI-Schlüssel

NOPLRNXKHZRXHT-PVMFERMNSA-N

SMILES

CC(=CCCC(=C)C=C)CCC=C(C)C=O

Isomerische SMILES

C/C(=C\CCC(=C)C=C)/CC/C=C(/C)\C=O

Kanonische SMILES

CC(=CCCC(=C)C=C)CCC=C(C)C=O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal can be achieved through several synthetic routes. One common method involves the reaction of appropriate precursors under controlled conditions to form the desired compound. For instance, a synthesis reference from Tetrahedron Letters describes a method involving specific reaction conditions and reagents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods may vary depending on the specific requirements and available resources.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The double bonds in the structure allow for substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the aldehyde group results in carboxylic acids, while reduction leads to the formation of alcohols.

Wissenschaftliche Forschungsanwendungen

2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances and flavors due to its distinctive odor.

Wirkmechanismus

The mechanism of action of 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to play a role in the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,6-Dimethyl-10-methylene-2,6,11-dodecatrienal
  • 2,6-Dimethyl-10-methylenedodeca-2,6,11-trienal

Uniqueness

2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal is unique due to its specific arrangement of double bonds and the presence of an aldehyde group. This unique structure contributes to its distinct chemical and biological properties, setting it apart from similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal
Reactant of Route 2
2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.